Taprenepag

Description

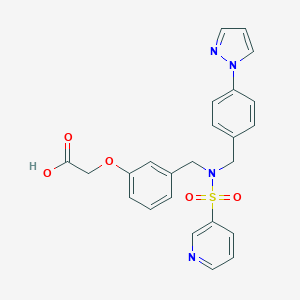

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[3-[[(4-pyrazol-1-ylphenyl)methyl-pyridin-3-ylsulfonylamino]methyl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O5S/c29-24(30)18-33-22-5-1-4-20(14-22)17-27(34(31,32)23-6-2-11-25-15-23)16-19-7-9-21(10-8-19)28-13-3-12-26-28/h1-15H,16-18H2,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFBXYNKZHTCEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(=O)O)CN(CC2=CC=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00226187 | |

| Record name | Taprenepag | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

752187-80-7 | |

| Record name | Taprenepag [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752187807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taprenepag | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12623 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Taprenepag | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAPRENEPAG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CD894KUMJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Taprenepag's Mechanism of Action on the EP2 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taprenepag is a potent and selective agonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). Developed for the treatment of open-angle glaucoma and ocular hypertension, its primary mechanism of action involves the reduction of intraocular pressure (IOP). This technical guide provides an in-depth exploration of this compound's interaction with the EP2 receptor, detailing its binding affinity, downstream signaling pathways, and the experimental methodologies used to characterize its activity. This compound isopropyl (PF-04217329) is a prodrug that is converted to its active acid metabolite, CP-544326, which is the focus of the in-vitro mechanistic studies.[1]

Core Mechanism of Action

This compound, in its active form CP-544326, selectively binds to and activates the EP2 receptor, a G-protein coupled receptor (GPCR). The EP2 receptor is coupled to the Gαs stimulatory protein.[2] Upon agonist binding, a conformational change in the receptor activates Gαs, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[3] This elevation in cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately result in the relaxation of the trabecular meshwork and an increase in aqueous humor outflow, thereby lowering IOP.[1][3]

Quantitative Data: Binding Affinity and Functional Potency

The following tables summarize the quantitative data for this compound's active form (CP-544326) at the human EP2 receptor.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Assay Type | Parameter | Value (nM) |

| CP-544326 | Human EP2 | Radioligand Binding | IC50 | 10 |

| CP-544326 | Rat EP2 | Radioligand Binding | IC50 | 15 |

Table 2: Functional Potency

| Compound | Cell Line | Assay Type | Parameter | Value (nM) |

| CP-544326 | HEK293-human EP2 | cAMP Accumulation | EC50 | 2.8 |

Table 3: Receptor Selectivity

| Compound | Receptor Subtype | Assay Type | Parameter | Value (nM) | Selectivity (fold vs. EP2) |

| CP-544326 | Human EP1 | Not Specified | IC50 | >3200 | >320 |

| CP-544326 | Human EP3 | Not Specified | IC50 | >3200 | >320 |

| CP-544326 | Human EP4 | Not Specified | IC50 | >3200 | >320 |

Signaling Pathways and Experimental Workflows

EP2 Receptor Signaling Pathway

The activation of the EP2 receptor by this compound initiates a well-defined signaling cascade. The following diagram illustrates this Gαs-coupled pathway.

Caption: this compound-mediated EP2 receptor signaling cascade.

Experimental Workflow: cAMP Accumulation Assay

The functional potency of this compound is typically determined using a cAMP accumulation assay in cells expressing the recombinant human EP2 receptor.

Caption: Workflow for a typical cAMP accumulation functional assay.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound, synthesized from established methodologies.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Transfection (for transient expression): HEK293 cells are transiently transfected with a mammalian expression vector containing the coding sequence for the human EP2 receptor using a suitable transfection reagent (e.g., lipofectamine-based). Assays are typically performed 24-48 hours post-transfection.

-

Stable Cell Line Generation: For continuous use, stable cell lines are generated by transfecting HEK293 cells with an EP2 receptor expression vector containing a selection marker (e.g., neomycin resistance). Following transfection, cells are cultured in the presence of the selection agent (e.g., G418) to select for cells that have integrated the plasmid.

Radioligand Binding Assay (Competitive Inhibition)

This assay measures the ability of this compound (CP-544326) to displace a radiolabeled ligand from the EP2 receptor.

-

Membrane Preparation:

-

HEK293 cells stably expressing the human EP2 receptor are harvested.

-

Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then ultracentrifuged to pellet the cell membranes.

-

The membrane pellet is resuspended in the binding buffer and protein concentration is determined.

-

-

Assay Procedure:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled prostaglandin (e.g., [3H]-PGE2).

-

Add increasing concentrations of unlabeled CP-544326.

-

Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of CP-544326.

-

Determine the IC50 value (the concentration of CP-544326 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

cAMP Accumulation Functional Assay

This assay quantifies the increase in intracellular cAMP following EP2 receptor activation by this compound.

-

Cell Preparation:

-

Seed HEK293 cells expressing the human EP2 receptor into 96-well plates and grow to near confluency.

-

On the day of the assay, replace the culture medium with a stimulation buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

-

-

Assay Procedure:

-

Add increasing concentrations of CP-544326 to the wells.

-

Incubate at 37°C for a specified time (e.g., 15-30 minutes).

-

Lyse the cells to release the intracellular cAMP.

-

-

cAMP Detection:

-

Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as:

-

Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay based on fluorescence resonance energy transfer.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A competitive immunoassay using an antibody specific for cAMP.

-

-

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the concentration of CP-544326.

-

Determine the EC50 value (the concentration of CP-544326 that produces 50% of the maximal response) using non-linear regression analysis.

-

Conclusion

This compound is a highly potent and selective EP2 receptor agonist. Its mechanism of action is centered on the activation of the Gαs-cAMP signaling pathway, leading to a physiological response that is beneficial for the treatment of glaucoma. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive technical overview for researchers and professionals in the field of drug development.

References

- 1. A phase 2, randomized, dose-response trial of this compound isopropyl (PF-04217329) versus latanoprost 0.005% in open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. resources.revvity.com [resources.revvity.com]

- 3. EP2 Prostanoid Receptor Cell Line – Cells Online [cells-online.com]

In-Depth Technical Guide: Taprenepag's Prostaglandin E2 Receptor Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prostaglandin E2 (PGE2) receptor agonist activity of taprenepag (also known as CP-544326). It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of its mechanism of action, binding affinity, functional potency, and the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound is a potent and selective agonist of the prostaglandin E2 receptor subtype 2 (EP2). The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gs alpha subunit. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. This mechanism is central to the pharmacological effects of this compound.

Signaling Pathway Diagram

Caption: this compound-induced EP2 receptor signaling cascade.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound's binding affinity and functional potency at prostaglandin receptors.

Table 1: Radioligand Binding Affinity of this compound (CP-544326)

| Receptor | Species | IC50 (nM) | Reference |

| EP2 | Human | 10 | [1] |

| EP2 | Rat | 15 | [1][2] |

| EP1 | Not Specified | >3200 | [1] |

| EP3 | Not Specified | >3200 | [1] |

| EP4 | Not Specified | >3200 |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Functional Potency of this compound (CP-544326)

| Assay | Cell Line | Parameter | EC50 (nM) | Reference |

| cAMP Accumulation | HEK293 (expressing human EP2) | cAMP Elevation | 2.8 |

EC50: The half maximal effective concentration, representing the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the generalized methodologies for the key assays used to characterize this compound's activity.

Disclaimer: The following protocols are generalized representations of standard biochemical assays. The specific details of the protocols used in the primary literature for this compound (Prasanna G, et al. Exp Eye Res. 2011 Sep;93(3):256-64) may vary as the full-text of this article was not available.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the IC50 value of this compound for the EP2 receptor.

Materials:

-

Membrane preparations from cells expressing the human or rat EP2 receptor.

-

Radioligand (e.g., [3H]-PGE2).

-

Unlabeled this compound (CP-544326) at various concentrations.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash Buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Workflow Diagram:

Caption: Workflow for a competitive radioligand binding assay.

Generalized Protocol:

-

Reaction Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand (e.g., [3H]-PGE2), and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding at each concentration of this compound by subtracting the non-specific binding (measured in the presence of a saturating concentration of unlabeled PGE2) from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP.

Objective: To determine the EC50 value of this compound for EP2 receptor-mediated cAMP production.

Materials:

-

HEK293 cells stably expressing the human EP2 receptor.

-

This compound (CP-544326) at various concentrations.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Plate reader compatible with the chosen detection method.

Workflow Diagram:

Caption: Workflow for a cAMP accumulation assay.

Generalized Protocol:

-

Cell Seeding: Seed HEK293 cells expressing the human EP2 receptor into a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Remove the culture medium and pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) in serum-free medium for a short period (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Terminate the stimulation by lysing the cells according to the protocol of the chosen cAMP detection kit.

-

cAMP Detection: Measure the intracellular cAMP concentration in the cell lysates using a competitive immunoassay format such as HTRF, ELISA, or AlphaScreen.

-

Data Analysis: Plot the measured cAMP levels against the corresponding concentrations of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This compound is a highly potent and selective agonist for the prostaglandin EP2 receptor. Its mechanism of action is centered on the stimulation of the Gs-adenylyl cyclase-cAMP signaling pathway. The quantitative data from radioligand binding and functional assays confirm its high affinity and efficacy at the human EP2 receptor, with significant selectivity over other prostanoid receptor subtypes. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other EP2 receptor agonists in drug discovery and development.

References

Taprenepag: A Technical Guide to its Chemical Structure, Properties, and EP2 Receptor Agonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taprenepag (also known as CP-544,326) is a potent and highly selective agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[1][2][3] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical and pharmacological properties, and its mechanism of action. Detailed experimental protocols for key assays and a visualization of its signaling pathway are included to support further research and development. This compound has been investigated for its potential therapeutic effects, particularly in the context of glaucoma and ocular hypertension, where it has been shown to reduce intraocular pressure.[4][5]

Chemical Structure and Identifiers

This compound is a complex organic molecule belonging to the class of phenylpyrazoles. Its systematic IUPAC name is 2-[3-[[(4-pyrazol-1-ylphenyl)methyl-pyridin-3-ylsulfonylamino]methyl]phenoxy]acetic acid.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-[3-[[(4-pyrazol-1-ylphenyl)methyl-pyridin-3-ylsulfonylamino]methyl]phenoxy]acetic acid |

| CAS Number | 752187-80-7 |

| Molecular Formula | C24H22N4O5S |

| Molecular Weight | 478.52 g/mol |

| SMILES | O=C(O)COC1=CC=CC(CN(CC2=CC=C(N3N=CC=C3)C=C2)S(=O)(=O)C4=CC=CN=C4)=O)=C1 |

| InChI Key | MFFBXYNKZHTCEY-UHFFFAOYSA-N |

A prodrug, this compound isopropyl (PF-04217329), has also been developed to improve corneal permeability and ocular bioavailability.

Table 2: Chemical Identifiers for this compound Isopropyl

| Identifier | Value |

| IUPAC Name | isopropyl 2-(3-((N-(4-(1H-pyrazol-1-yl)benzyl)pyridine-3-sulfonamido)methyl)phenoxy)acetate |

| CAS Number | 1005549-94-9 |

| Molecular Formula | C27H28N4O5S |

| Molecular Weight | 520.60 g/mol |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation and delivery.

Table 3: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Solid powder | |

| Water Solubility | 0.0219 mg/mL | |

| logP | 2.35 | |

| pKa (Strongest Acidic) | 3.11 | |

| pKa (Strongest Basic) | 2.11 | |

| Solubility in DMSO | ≥ 100 mg/mL |

Pharmacological Properties

This compound is a selective EP2 receptor agonist. Its pharmacological activity has been characterized through various in vitro and in vivo studies.

Table 4: Pharmacological Properties of this compound

| Parameter | Value | Species | Notes |

| IC50 (EP2) | 10 nM | Human | |

| IC50 (EP2) | 15 nM | Rat | |

| EC50 (cAMP increase) | 2.8 nM | Human (HEK293 cells) | |

| Selectivity | >3200 nM for EP1, EP3, and EP4 receptors |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by selectively binding to and activating the EP2 receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the EP2 receptor initiates a signaling cascade that is primarily mediated by the Gs alpha subunit of the G protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological response.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound.

EP2 Receptor Binding Assay (Representative Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the EP2 receptor.

Materials:

-

HEK293 cells stably expressing the human EP2 receptor

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Radioligand (e.g., [3H]-PGE2)

-

Unlabeled this compound

-

Scintillation cocktail

-

Glass fiber filters

-

96-well plates

Procedure:

-

Membrane Preparation: Harvest HEK293-EP2 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of [3H]-PGE2, and varying concentrations of unlabeled this compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled PGE2).

-

Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

cAMP Functional Assay (GloSensor™ Assay - Representative Protocol)

This protocol details a method to measure the functional activity of this compound by quantifying the increase in intracellular cAMP levels.

Materials:

-

HEK293 cells co-transfected with the human EP2 receptor and a GloSensor™ cAMP plasmid

-

Cell culture medium

-

GloSensor™ cAMP Reagent

-

This compound

-

Luminometer

Procedure:

-

Cell Preparation: Seed the transfected HEK293 cells in a 96-well plate and allow them to attach overnight.

-

Reagent Equilibration: Remove the culture medium and add the GloSensor™ cAMP Reagent diluted in an appropriate buffer. Incubate for approximately 2 hours at room temperature to allow the reagent to enter the cells.

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Luminescence Measurement: Measure the luminescence signal at different time points (e.g., every 2-5 minutes for 30 minutes) using a luminometer.

-

Data Analysis: The increase in luminescence is proportional to the increase in intracellular cAMP. Plot the luminescence signal against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

In Vivo Model of Glaucoma (Representative Protocol)

This protocol outlines a general procedure for evaluating the intraocular pressure (IOP)-lowering effects of this compound in a rabbit model of ocular hypertension.

Materials:

-

New Zealand White rabbits

-

Topical anesthetic (e.g., proparacaine hydrochloride)

-

Tonometer (e.g., Tono-Pen)

-

This compound formulation (e.g., ophthalmic solution)

-

Vehicle control

Procedure:

-

Animal Acclimatization: Acclimate the rabbits to the laboratory environment and handling procedures.

-

Induction of Ocular Hypertension (if required): Ocular hypertension can be induced in one eye using methods such as the injection of alpha-chymotrypsin into the posterior chamber. The contralateral eye can serve as a normotensive control.

-

Baseline IOP Measurement: Measure the baseline IOP in both eyes of conscious rabbits using a calibrated tonometer after applying a topical anesthetic.

-

Drug Administration: Administer a single drop of the this compound formulation to the hypertensive eye. Administer the vehicle to the contralateral control eye or to a separate group of animals.

-

Post-Dose IOP Measurement: Measure the IOP at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the time course of the IOP-lowering effect.

-

Data Analysis: Calculate the change in IOP from baseline at each time point for the this compound-treated and control groups. Statistically compare the results to determine the efficacy of this compound in reducing IOP.

Conclusion

This compound is a well-characterized, potent, and selective EP2 receptor agonist with demonstrated efficacy in preclinical and clinical models of glaucoma. Its distinct mechanism of action, involving the activation of the EP2 receptor and subsequent increase in intracellular cAMP, offers a promising therapeutic approach for lowering intraocular pressure. The detailed chemical, physical, and pharmacological data, along with the representative experimental protocols provided in this guide, serve as a valuable resource for researchers and drug development professionals working on novel therapies for ocular diseases and other conditions where EP2 receptor modulation may be beneficial.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. medkoo.com [medkoo.com]

- 4. researchgate.net [researchgate.net]

- 5. A phase 2, randomized, dose-response trial of this compound isopropyl (PF-04217329) versus latanoprost 0.005% in open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Taprenepag Isopropyl (PF-04217329): A Technical Guide to its Prodrug Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Taprenepag isopropyl (PF-04217329) is a topical, isopropyl ester prodrug of the potent and selective prostaglandin E2 (PGE2) receptor subtype 2 (EP2) agonist, CP-544326. Developed for the treatment of open-angle glaucoma and ocular hypertension, its primary mechanism of action is the reduction of intraocular pressure (IOP). This is achieved through the activation of the EP2 receptor in the ciliary body, which leads to an increase in aqueous humor outflow. Preclinical and clinical studies have demonstrated its efficacy in lowering IOP, both as a monotherapy and as an adjunct to other glaucoma medications. This technical guide provides a comprehensive overview of the pharmacology of this compound isopropyl, with a focus on its prodrug nature, mechanism of action, and the experimental methodologies used in its evaluation.

Introduction

Glaucoma is a leading cause of irreversible blindness worldwide, characterized by progressive optic neuropathy and visual field loss. Elevated intraocular pressure (IOP) is a major risk factor for the development and progression of glaucoma. The primary goal of medical therapy for glaucoma is to lower IOP to a target level that prevents further optic nerve damage.

Prostaglandin analogs are a first-line treatment for glaucoma, primarily acting on the FP receptor to increase uveoscleral outflow of aqueous humor. This compound isopropyl represents a novel approach by selectively targeting the EP2 receptor, offering an alternative or complementary mechanism for IOP reduction. As a prodrug, this compound isopropyl is designed to enhance corneal permeability, allowing for effective delivery of the active metabolite, CP-544326, to the target tissues within the eye.

Prodrug Chemistry and Metabolism

This compound isopropyl is the isopropyl ester of its active form, CP-544326. The esterification of the carboxylic acid moiety of CP-544326 increases its lipophilicity, which facilitates its penetration through the cornea. Following topical administration, corneal esterases hydrolyze the isopropyl ester, releasing the active carboxylic acid, CP-544326, into the aqueous humor.

The Discovery and Development of Taprenepag: A Selective EP2 Receptor Agonist for Glaucoma

A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: Taprenepag (PF-04217329), a selective prostaglandin E2 (PGE2) receptor subtype 2 (EP2) agonist, was developed by Pfizer for the treatment of open-angle glaucoma and ocular hypertension. As a prodrug, this compound isopropyl is rapidly converted to its active metabolite, CP-544326, which exerts its therapeutic effect by increasing aqueous humor outflow and thereby reducing intraocular pressure (IOP). This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of this compound. Detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows are presented to offer a comprehensive resource for researchers in the field of ophthalmology and drug discovery. Although showing promise in early clinical trials, the development of this compound was discontinued at Phase II.

Introduction

Glaucoma is a leading cause of irreversible blindness worldwide, characterized by progressive optic neuropathy and visual field loss. Elevated intraocular pressure (IOP) is a major risk factor for the development and progression of glaucoma. The primary treatment strategy for glaucoma is the reduction of IOP. Prostaglandin analogues (PGAs), which enhance the uveoscleral outflow of aqueous humor, are a first-line therapy. However, not all patients respond adequately to existing treatments, necessitating the development of novel therapeutic agents with different mechanisms of action.

This compound emerged from Pfizer's research program focused on identifying selective agonists for prostanoid receptors to lower IOP. The EP2 receptor, a G-protein coupled receptor for PGE2, was identified as a promising target. Activation of the EP2 receptor was shown to increase aqueous humor outflow through both the conventional (trabecular meshwork) and uveoscleral pathways. This compound was designed as a potent and selective EP2 agonist with the potential to offer a new therapeutic option for glaucoma management.

Mechanism of Action

This compound isopropyl is a prodrug that readily penetrates the cornea. In the eye, it is hydrolyzed by esterases to its active form, CP-544326. CP-544326 is a potent and selective agonist of the prostaglandin E2 receptor subtype 2 (EP2). The EP2 receptor is a Gs-coupled receptor, and its activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). This elevation in cAMP in the trabecular meshwork and ciliary muscle is believed to be the key signaling event that leads to increased aqueous humor outflow and a subsequent reduction in IOP.

Signaling Pathway

The binding of the active metabolite of this compound, CP-544326, to the EP2 receptor initiates a signaling cascade that ultimately results in the lowering of intraocular pressure. This pathway involves the activation of Gs-protein, stimulation of adenylyl cyclase, and the production of cAMP.

Figure 1: Signaling pathway of this compound in lowering intraocular pressure.

Preclinical Development

The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its pharmacological properties, efficacy, and safety.

In Vitro Pharmacology

The affinity and functional activity of this compound's active metabolite, CP-544326, were assessed in various in vitro assays.

Table 1: In Vitro Potency and Selectivity of CP-544326

| Assay Type | Receptor | Species | Value | Reference |

| Binding Affinity (IC50) | EP2 | Human | 10 nM | |

| Functional Activity (EC50) | EP2 (cAMP stimulation) | Human (HEK293 cells) | 2.8 nM | |

| Selectivity | EP1, EP3, EP4 | Human | >1000-fold vs EP2 |

Preclinical Efficacy in Animal Models

Topical ocular administration of this compound isopropyl demonstrated significant IOP-lowering effects in several preclinical models of glaucoma and ocular hypertension.

Table 2: IOP Reduction in Animal Models with this compound Isopropyl

| Animal Model | Dosing Regimen | IOP Reduction | Reference |

| Normotensive Dutch-belted rabbits | Once daily | 30-50% | |

| Normotensive dogs | Once daily | 30-50% | |

| Laser-induced ocular hypertensive cynomolgus monkeys | Once daily | 30-50% |

Topical administration of this compound was well-tolerated in these preclinical species and resulted in a sustained reduction in IOP for over 24 hours after a single dose.

Clinical Development

This compound advanced to Phase II clinical trials to evaluate its safety and efficacy in patients with open-angle glaucoma or ocular hypertension.

Phase II Clinical Trial (NCT00572455)

A randomized, double-masked, multicenter, two-stage, dose-finding study was conducted to assess the safety and efficacy of this compound isopropyl ophthalmic solution.

Table 3: Overview of the Phase II Clinical Trial of this compound (NCT00572455)

| Parameter | Description |

| Study Design | Randomized, double-masked, vehicle- and active-controlled, two-stage, dose-finding trial. |

| Population | Patients with primary open-angle glaucoma or ocular hypertension. |

| Inclusion Criteria | IOP between 26 and 36 mmHg in at least one eye. |

| Stage I | 67 subjects randomized to receive one of six doses of this compound isopropyl (0.0025% to 0.03%) or vehicle, once daily for 14 days. |

| Stage II | 250 subjects randomized to receive one of three doses of this compound isopropyl (0.005%, 0.01%, 0.015%) as monotherapy, or in unfixed combination with latanoprost 0.005%, or latanoprost 0.005% monotherapy, once daily for 28 days. |

| Primary Outcome | Mean change from baseline in diurnal IOP at the last visit. |

| Results | - Stage I: All doses of this compound isopropyl showed statistically significant greater IOP reductions compared to vehicle at day 14. - Stage II: The unfixed combination of this compound isopropyl and latanoprost resulted in statistically significantly greater IOP reductions compared to latanoprost monotherapy at day 28. This compound monotherapy was comparable to latanoprost in reducing IOP. |

| Adverse Events | The most common ocular adverse events were conjunctival hyperemia, eye irritation, and eye pain. Iritis and photophobia were also observed. |

Despite demonstrating efficacy in lowering IOP, the development of this compound was discontinued after the completion of Phase II trials. The reasons for discontinuation were not publicly disclosed by Pfizer but may have been related to the observed side effect profile, including iritis, or a strategic decision based on the competitive landscape.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the development of this compound.

EP2 Receptor Binding Assay (Representative Protocol)

This protocol describes a typical radioligand binding assay to determine the affinity of a test compound for the EP2 receptor.

Figure 2: Workflow for a representative EP2 receptor binding assay.

-

Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human EP2 receptor (e.g., HEK293 or CHO cells).

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2) is used.

-

Incubation: In a 96-well plate, the cell membranes, a fixed concentration of the radioligand (e.g., [3H]-PGE2), and varying concentrations of the test compound (CP-544326) are incubated together. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

-

Detection: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis.

cAMP Functional Assay (Representative Protocol)

This protocol outlines a typical cell-based functional assay to measure the ability of a test compound to stimulate cAMP production via the EP2 receptor.

Figure 3: Workflow for a representative EP2 receptor cAMP functional assay.

-

Cell Culture: Cells stably expressing the human EP2 receptor (e.g., HEK293 or CHO cells) are cultured and seeded into 96-well plates.

-

Assay Medium: A serum-free medium is typically used for the assay.

-

Stimulation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. Subsequently, the cells are stimulated with varying concentrations of the test compound (CP-544326).

-

Lysis: After the stimulation period, the cells are lysed to release the intracellular cAMP.

-

Detection: The concentration of cAMP in the cell lysate is quantified using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assay. These assays are based on a competitive immunoassay format.

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of the test compound. The concentration of the compound that produces 50% of the maximal response (EC50) is determined using non-linear regression.

Conclusion

This compound was a promising selective EP2 receptor agonist developed by Pfizer for the treatment of glaucoma. Its mechanism of action, involving the activation of the EP2 receptor and subsequent increase in aqueous humor outflow, represented a novel approach to IOP reduction. Preclinical studies demonstrated significant efficacy in animal models. The Phase II clinical trial confirmed its IOP-lowering effect in patients, both as a monotherapy and in combination with a prostaglandin analogue. However, the development of this compound was discontinued, highlighting the challenges in developing new glaucoma therapies, where a favorable balance of efficacy and safety is paramount. The information presented in this technical guide provides a comprehensive overview of the discovery and development of this compound, offering valuable insights for researchers and clinicians in the field of ophthalmology and drug discovery.

Taprenepag selectivity for prostaglandin E receptor subtypes

An In-Depth Technical Guide on the Selectivity of Taprenepag for Prostaglandin E Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also known as CP-544326) is a potent and selective agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[1][2][3] It has been investigated primarily for its potential in lowering intraocular pressure in the treatment of glaucoma and ocular hypertension.[2][4] This technical guide provides a detailed overview of this compound's selectivity for the four prostaglandin E receptor subtypes (EP1, EP2, EP3, and EP4), presenting quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Prostaglandin E Receptor Subtype Signaling

Prostaglandin E2 mediates a wide range of physiological and pathological effects through its interaction with four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. These receptors are coupled to different G proteins and, consequently, activate distinct intracellular signaling cascades.

-

EP1 Receptor: Coupled to the Gq protein, its activation leads to an increase in intracellular calcium levels.

-

EP2 and EP4 Receptors: Both are coupled to the Gs protein, which stimulates adenylyl cyclase to increase the production of cyclic AMP (cAMP). This subsequently activates Protein Kinase A (PKA). The EP2 and EP4 receptors can also activate the PI3K-Akt signaling pathway.

-

EP3 Receptor: This receptor is coupled to the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

The diverse signaling mechanisms of these receptor subtypes underscore the importance of developing selective agonists like this compound to target specific therapeutic pathways while avoiding off-target effects.

Caption: Prostaglandin E2 (PGE2) receptor subtype signaling pathways.

Quantitative Selectivity Profile of this compound

This compound demonstrates high selectivity for the EP2 receptor over the other EP receptor subtypes. This is evident from both binding affinity and functional activity assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of this compound for Human EP Receptors

| Receptor Subtype | Binding Affinity (IC₅₀, nM) | Binding Affinity (Kᵢ, nM) |

| EP1 | > 3200 | Not Available |

| EP2 | 10 | 10 |

| EP3 | > 3200 | Not Available |

| EP4 | > 3200 | Not Available |

IC₅₀ (Half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates higher binding affinity. Kᵢ (Inhibition constant) is another measure of binding affinity.

Table 2: Functional Activity of this compound at the Human EP2 Receptor

| Assay Type | Cell Line | Measured Parameter | Functional Potency (EC₅₀, nM) |

| cAMP Accumulation | HEK293 | cAMP Levels | 2.8 |

EC₅₀ (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. A lower value indicates greater potency.

Experimental Protocols

The quantitative data presented above are typically determined through a series of standardized in vitro assays. The general methodologies for these key experiments are described below.

Radioligand Binding Assays (for IC₅₀/Kᵢ Determination)

This method is used to determine the binding affinity of a compound to its target receptor.

-

Cell Preparation: Membranes are prepared from cells engineered to express a high level of a specific human EP receptor subtype (e.g., EP1, EP2, EP3, or EP4).

-

Assay Principle: A radiolabeled ligand (e.g., ³H-PGE2) with known high affinity for the receptor is incubated with the cell membranes. The unlabeled test compound (this compound) is added in increasing concentrations to compete with the radioligand for binding to the receptor.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Detection and Data Analysis: The radioactivity retained on the filter is measured using a scintillation counter. The data are then plotted as the percentage of specific binding versus the log concentration of the test compound. The IC₅₀ value is determined from this curve, representing the concentration of this compound that displaces 50% of the bound radioligand. The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Functional Assays (for EC₅₀ Determination)

These assays measure the biological response elicited by the binding of a compound to its receptor. For Gs-coupled receptors like EP2, this is often a measure of second messenger production.

-

Cell Culture: A suitable host cell line, such as Human Embryonic Kidney 293 (HEK293) cells, is transfected to stably express the human EP2 receptor.

-

Assay Principle: Since the EP2 receptor is coupled to the Gs protein, its activation by an agonist like this compound leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).

-

Experimental Procedure: The EP2-expressing cells are incubated with increasing concentrations of this compound (e.g., from 0.01 to 1000 nM).

-

Detection and Data Analysis: After incubation, the cells are lysed, and the amount of cAMP produced is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The results are plotted as the cAMP response versus the log concentration of this compound to generate a dose-response curve, from which the EC₅₀ value is calculated.

Caption: Workflow for determining receptor binding affinity and functional activity.

Conclusion

The available data robustly demonstrate that this compound is a highly potent and selective agonist for the prostaglandin EP2 receptor. With a binding affinity (IC₅₀) of 10 nM for the human EP2 receptor and over 300-fold lower affinity for EP1, EP3, and EP4 subtypes, its selectivity is clear. This is further substantiated by its potent functional activity, with an EC₅₀ of 2.8 nM for cAMP production in EP2-expressing cells. This high degree of selectivity makes this compound a valuable pharmacological tool for investigating the specific roles of the EP2 receptor and a promising therapeutic candidate for conditions where EP2 activation is beneficial, such as in the treatment of glaucoma.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effect of PF-04217329 a prodrug of a selective prostaglandin EP(2) agonist on intraocular pressure in preclinical models of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 4. A phase 2, randomized, dose-response trial of this compound isopropyl (PF-04217329) versus latanoprost 0.005% in open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Taprenepag's Effect on Aqueous Humor Dynamics: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Taprenepag, a potent and selective prostaglandin EP2 receptor agonist, represents a significant advancement in the therapeutic landscape for managing elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. Administered as the isopropyl ester prodrug, this compound isopropyl (PF-04217329), it is rapidly converted to its active form, CP-544326. This active metabolite effectively lowers IOP by enhancing aqueous humor outflow through both the conventional (trabecular meshwork) and uveoscleral pathways. This dual-action mechanism, distinct from prostaglandin F2α analogs which primarily target the uveoscleral route, offers a promising alternative and additive therapeutic strategy. This document provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data from key preclinical and clinical studies, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.

Mechanism of Action: EP2 Receptor-Mediated Aqueous Outflow Enhancement

This compound's primary mechanism of action is the selective activation of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade that leads to increased aqueous humor outflow.

The active metabolite of this compound isopropyl, CP-544326, is a potent EP2 agonist with an IC50 of 10 nM and an EC50 of 2.8 nM.[1] Its selectivity for the EP2 receptor over other prostaglandin receptors (EP1, EP3, EP4) is significant, with IC50 values greater than 3200 nM for the other subtypes.[2]

Activation of the EP2 receptor in the trabecular meshwork and ciliary body leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1] This elevation in cAMP is a key signaling event that is believed to mediate the relaxation of the trabecular meshwork and ciliary muscle cells. This cellular relaxation reduces the resistance to aqueous humor outflow, thereby increasing both the conventional (via the trabecular meshwork and Schlemm's canal) and uveoscleral outflow pathways.[3][4]

Signaling Pathway

Quantitative Data from Preclinical and Clinical Studies

Preclinical Efficacy

This compound isopropyl has demonstrated significant IOP-lowering effects in various preclinical models of glaucoma and ocular hypertension.

| Animal Model | Study Type | IOP Reduction vs. Vehicle | Reference |

| Normotensive Dutch-belted Rabbits | Single Day | 30% - 50% | |

| Normotensive Dogs | Single Day | 30% - 50% | |

| Laser-induced Ocular Hypertensive Cynomolgus Monkeys | Single Day | 30% - 50% | |

| Normotensive Dutch-belted Rabbits | Multiple Day | 20% - 40% | |

| Normotensive Dogs | Multiple Day | 20% - 40% | |

| Laser-induced Ocular Hypertensive Cynomolgus Monkeys | Multiple Day | 20% - 40% |

Clinical Efficacy: Phase 2 Dose-Response Trial

A randomized, double-masked, two-stage, dose-finding Phase 2 clinical trial (NCT00572455) evaluated the efficacy and safety of this compound isopropyl in patients with primary open-angle glaucoma (POAG) or ocular hypertension.

Stage I: Dose Escalation vs. Vehicle (14 Days)

| Treatment Group | Mean Change in Diurnal IOP from Baseline (mmHg) |

| This compound Isopropyl 0.0025% | Statistically significant reduction vs. vehicle |

| This compound Isopropyl 0.005% | Statistically significant reduction vs. vehicle |

| This compound Isopropyl 0.01% | Statistically significant reduction vs. vehicle |

| This compound Isopropyl 0.015% | Statistically significant reduction vs. vehicle |

| This compound Isopropyl 0.02% | Statistically significant reduction vs. vehicle |

| This compound Isopropyl 0.03% | Statistically significant reduction vs. vehicle |

| Vehicle | - |

Note: Specific mean change values were not provided in the abstract, but all doses of this compound isopropyl showed statistically significantly greater IOP reductions compared to the vehicle.

Stage II: Monotherapy and Combination with Latanoprost (28 Days)

A subsequent pharmacodynamic modeling study provided more specific IOP reduction estimates. After ≥14 days of once-daily evening administration, the maximum effect for this compound monotherapy was estimated to be a reduction of 6.27 mmHg from a baseline IOP of 25 mmHg. The study also found that the combination of this compound and latanoprost resulted in a significantly greater IOP reduction than this compound alone.

| Treatment Group | Key Finding | Reference |

| This compound Isopropyl Monotherapy (0.005%, 0.01%, 0.015%) | Comparable IOP reduction to latanoprost 0.005% | |

| This compound Isopropyl + Latanoprost 0.005% (Unfixed Combination) | Statistically significantly greater IOP reduction vs. latanoprost monotherapy |

Experimental Protocols

Preclinical Studies

Animal Models:

-

Normotensive Dutch-belted rabbits, normotensive dogs, and laser-induced ocular hypertensive cynomolgus monkeys were used.

-

Ocular hypertension in monkeys was induced by laser photocoagulation of the trabecular meshwork.

Drug Administration:

-

A single drop of this compound isopropyl ophthalmic solution was administered topically to one eye. The contralateral eye often received a vehicle control.

IOP Measurement:

-

Intraocular pressure was measured using a calibrated pneumatonometer or other appropriate tonometry devices for each species.

-

Measurements were taken at baseline and at various time points post-dosing (e.g., 6, 12, and 24 hours).

Aqueous Humor Dynamics:

-

The elevation of cAMP in the aqueous humor and/or iris-ciliary body was measured as an indicator of in vivo EP2 receptor activation.

Phase 2 Clinical Trial (NCT00572455)

Study Design:

-

A randomized, vehicle- and active-controlled, double-masked, two-stage, dose-finding trial.

Participant Population:

-

Patients with primary open-angle glaucoma (POAG) or ocular hypertension.

-

Inclusion criteria for the study eye included an IOP between 26 mmHg and 36 mmHg at 8 am, and between 22 mmHg and 36 mmHg at 10 am, 1 pm, and 4 pm.

Treatment Regimen:

-

Stage I: Patients received one drop of this compound isopropyl unit dose formulation (0.0025%, 0.005%, 0.01%, 0.015%, 0.02%, or 0.03%) or vehicle in the evening for 14 days.

-

Stage II: Patients received one drop of this compound isopropyl multidose formulation (0.005%, 0.01%, or 0.015%) as monotherapy, or in an unfixed combination with latanoprost 0.005%, or latanoprost monotherapy in the evening for 28 days.

Outcome Measures:

-

The primary outcome was the mean change in diurnal IOP from baseline to the last visit.

-

Adverse events were also monitored throughout the study.

Experimental Workflow: Phase 2 Clinical Trial

Conclusion

This compound is a novel EP2 receptor agonist that effectively lowers intraocular pressure by enhancing aqueous humor outflow through both the conventional and uveoscleral pathways. Preclinical and clinical data have demonstrated its potent IOP-lowering capabilities, both as a monotherapy and in combination with other glaucoma medications like latanoprost. Its unique dual-outflow mechanism of action positions this compound as a valuable addition to the therapeutic armamentarium for managing glaucoma and ocular hypertension. Further research will continue to elucidate its long-term efficacy, safety profile, and potential role in combination therapies for the comprehensive management of these sight-threatening conditions.

References

- 1. Effect of PF-04217329 a prodrug of a selective prostaglandin EP(2) agonist on intraocular pressure in preclinical models of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Taprenepag: A Deep Dive into its Cellular Signaling Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taprenepag is a potent and selective agonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). As a non-prostanoid, it represents a significant development in therapeutics targeting the EP2 receptor, which is implicated in a variety of physiological processes, including intraocular pressure regulation, inflammation, and ciliogenesis. This technical guide provides an in-depth exploration of the cellular signaling pathways activated by this compound, offering a comprehensive resource for researchers and drug development professionals.

Core Signaling Pathway: EP2 Receptor Activation and cAMP Synthesis

The principal mechanism of action for this compound involves the activation of the Gs alpha subunit-coupled EP2 receptor. This activation initiates a signaling cascade that is central to the therapeutic effects of the compound. Upon binding to the EP2 receptor, this compound induces a conformational change that facilitates the exchange of GDP for GTP on the Gαs subunit. The activated Gαs subunit then dissociates from the βγ subunits and stimulates adenylyl cyclase. This enzyme, in turn, catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP), a crucial second messenger.

The elevation of intracellular cAMP levels is a hallmark of this compound activity and has been quantitatively demonstrated in cellular assays. This increase in cAMP leads to the activation of downstream effectors, most notably Protein Kinase A (PKA), which then phosphorylates a multitude of substrate proteins, including the transcription factor cAMP-response element-binding protein (CREB).

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with the EP2 receptor and its downstream signaling effects.

Table 1: Receptor Binding Affinity and Selectivity of this compound (CP-544,326)

| Receptor | Species | IC50 (nM) | Reference |

| EP2 | Human | 10 | |

| EP2 | Rat | 15 | |

| EP1, EP3, EP4 | Not Specified | >3200 |

Table 2: Functional Activity of this compound (CP-544,326)

| Assay | Cell Line | Parameter | Value (nM) | Reference |

| cAMP Accumulation | HEK293 (expressing human EP2) | EC50 | 2.8 |

Detailed Experimental Protocols

Radioligand Binding Assay for EP2 Receptor

This protocol outlines a standard method for determining the binding affinity of this compound to the EP2 receptor.

Objective: To determine the IC50 value of this compound for the human EP2 receptor.

Materials:

-

HEK293 cells stably expressing the human EP2 receptor

-

Membrane preparation from the above cells

-

[3H]-PGE2 (radioligand)

-

This compound (CP-544,326)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Culture HEK293-hEP2 cells and harvest. Homogenize cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add membrane preparation, [3H]-PGE2 at a concentration near its Kd, and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a high concentration of unlabeled PGE2.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cAMP Accumulation Assay

This protocol describes a method to measure the functional activity of this compound by quantifying its ability to stimulate cAMP production.

Objective: To determine the EC50 value of this compound for cAMP production in cells expressing the human EP2 receptor.

Materials:

-

HEK293 cells stably expressing the human EP2 receptor

-

Cell culture medium

-

This compound (CP-544,326)

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

-

Plate reader compatible with the chosen assay kit

Procedure:

-

Cell Seeding: Seed HEK293-hEP2 cells in a 96-well plate and culture overnight.

-

Compound Treatment: Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Then, stimulate the cells with varying concentrations of this compound.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Cell Lysis: Lyse the cells according to the cAMP assay kit protocol to release intracellular cAMP.

-

cAMP Detection: Perform the cAMP detection assay following the manufacturer's instructions. This typically involves a competitive immunoassay format.

-

Data Analysis: Measure the signal using a plate reader. Convert the signal to cAMP concentration using a standard curve. Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Downstream Signaling Pathways

Activation of the EP2 receptor by this compound is expected to trigger downstream signaling cascades mediated by cAMP. While specific studies on this compound's effect on PKA and CREB are limited, the established EP2 signaling pathway provides a strong basis for these interactions.

Protein Kinase A (PKA) Activation

General Protocol for PKA Activity Assay (ELISA-based):

Objective: To measure the activation of PKA in response to this compound treatment.

Materials:

-

Target cells (e.g., HEK293-hEP2)

-

This compound

-

Cell lysis buffer

-

PKA activity assay kit (ELISA-based)

-

Microplate reader

Procedure:

-

Cell Treatment: Treat cells with this compound for a specified time.

-

Cell Lysis: Lyse the cells to release cellular proteins, including PKA.

-

Assay Performance: Add cell lysates to a microplate pre-coated with a PKA-specific substrate. Add ATP to initiate the phosphorylation reaction.

-

Detection: Use a phospho-specific antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Signal Generation: Add a substrate for the enzyme to generate a colorimetric signal.

-

Data Analysis: Measure the absorbance using a microplate reader. The signal intensity is proportional to the PKA activity.

CREB Phosphorylation

General Protocol for Western Blotting of Phospho-CREB:

Objective: To detect the phosphorylation of CREB at Serine 133 in response to this compound treatment.

Materials:

-

Target cells

-

This compound

-

Lysis buffer with phosphatase inhibitors

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-phospho-CREB Ser133 and anti-total-CREB)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound and then lyse them.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with the primary antibody against phospho-CREB. Subsequently, incubate with the HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total CREB to normalize the data.

Conclusion

This compound is a selective EP2 receptor agonist that activates the canonical Gs-cAMP signaling pathway. Its high potency and selectivity make it a valuable tool for studying EP2 receptor biology and a promising therapeutic agent. This guide provides a foundational understanding of the cellular and molecular mechanisms of this compound, offering detailed protocols and quantitative data to support further research and development efforts in this area. Further investigation into the downstream effects of this compound on gene expression and cellular function will continue to elucidate its full therapeutic potential.

Methodological & Application

Application Notes and Protocols: Taprenepag for Intraocular Pressure Reduction in Rabbits

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taprenepag isopropyl (formerly PF-04217329) is a potent and selective prostaglandin EP2 receptor agonist that has demonstrated significant efficacy in reducing intraocular pressure (IOP) in preclinical models.[1][2] As a prodrug, this compound isopropyl is rapidly converted to its active acid metabolite, CP-544326, upon ocular administration.[1][2][3] This active metabolite selectively targets the EP2 receptor, initiating a signaling cascade that leads to enhanced aqueous humor outflow and a subsequent lowering of IOP. These application notes provide a detailed overview of the experimental protocols for evaluating the IOP-lowering effects of this compound in the normotensive Dutch-belted rabbit model, a commonly used model in ophthalmic research.

Mechanism of Action and Signaling Pathway

This compound's active metabolite, CP-544326, exerts its effects by binding to the prostaglandin EP2 receptor, a G-protein coupled receptor (GPCR). This interaction activates the Gs alpha subunit (Gαs), which in turn stimulates adenylyl cyclase. Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which is thought to be the primary mediator of the downstream effects.

This signaling cascade is believed to reduce IOP by increasing the facility of both the conventional (trabecular meshwork) and unconventional (uveoscleral) aqueous humor outflow pathways. The precise downstream targets of PKA in this context are still under investigation but are thought to involve the relaxation of the trabecular meshwork and ciliary muscle cells, leading to decreased outflow resistance.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound in normotensive Dutch-belted rabbits.

Table 1: In Vitro Potency of CP-544326

| Parameter | Value | Reference |

| IC₅₀ | 10 nM | |

| EC₅₀ | 2.8 nM |

Table 2: IOP Reduction in Normotensive Dutch-Belted Rabbits

| Study Duration | Dosing Frequency | IOP Reduction (%) | Reference |

| Single Day | Once Daily | 30 - 50% | |

| Multiple Days | Once Daily | 20 - 40% |

Experimental Protocols

Animal Model

-

Species: Dutch-belted rabbits

-

Health Status: Healthy, young adults

-

Housing: Housed in a climate-controlled vivarium with a 12-hour light-dark cycle and ad libitum access to food and water.

-

Acclimation: Animals should be acclimated for a minimum of three weeks to the housing conditions and experimental procedures, including handling and IOP measurements, to obtain consistent baseline readings.

Formulation

-

Active Pharmaceutical Ingredient (API): this compound isopropyl (PF-04217329)

-

Vehicle Composition (based on related studies): A sterile aqueous solution likely containing:

-

A solubilizing agent (e.g., Cremophor)

-

A tonicity-adjusting agent (e.g., Boric Acid)

-

A preservative (e.g., Benzalkonium Chloride - BAC)

-

A chelating agent (e.g., Edetate Disodium - EDTA)

-

The pH should be adjusted to be compatible with ocular tissue.

-

-

Control: The vehicle without the active pharmaceutical ingredient should be used as the control.

Dosing and Administration

-

Route of Administration: Topical ocular instillation.

-

Dose Volume: A single drop (approximately 30-50 µL) administered to the cul-de-sac of one eye. The contralateral eye can be used as a control or for vehicle administration.

-

Dosing Frequency: Once daily.

Intraocular Pressure (IOP) Measurement

-

Instrumentation: A calibrated tonometer suitable for use in rabbits, such as a Tono-Pen AVIA Vet or a TonoVet rebound tonometer, is recommended. A pneumatonometer has also been used in similar studies.

-

Anesthesia: A topical anesthetic (e.g., 0.5% proparacaine hydrochloride) should be applied to the cornea prior to tonometry to minimize discomfort and blinking.

-

Procedure:

-

Gently restrain the rabbit to minimize stress-induced IOP fluctuations.

-

Instill one drop of topical anesthetic into the eye.

-

After approximately 30-60 seconds, gently open the eyelids.

-

Hold the tonometer perpendicular to the central cornea and obtain at least three independent readings.

-

Average the readings to get a single IOP measurement for that time point.

-

-

Measurement Schedule:

-

Baseline: Measure IOP before the first dose on Day 1.

-

Post-Dosing: Measure IOP at regular intervals, such as 2, 4, 6, 8, and 24 hours after dosing, to determine the time course of the IOP-lowering effect. The peak effect of this compound has been estimated to be between 11-14 hours after administration in human studies.

-

Data Analysis

The primary endpoint is the change in IOP from baseline in the this compound-treated eyes compared to the vehicle-treated eyes. Statistical analysis, such as a Student's t-test or ANOVA, should be used to determine the significance of the IOP reduction. The percentage of IOP reduction can be calculated using the following formula:

% IOP Reduction = [(Baseline IOP - Post-dose IOP) / Baseline IOP] * 100

Conclusion

The experimental protocols outlined in these application notes provide a robust framework for evaluating the IOP-lowering effects of this compound in a rabbit model. Adherence to these methodologies will enable researchers to generate reliable and reproducible data, contributing to the further understanding and development of this promising therapeutic agent for glaucoma. The significant IOP reduction observed in preclinical studies underscores the potential of this compound as a novel treatment for ocular hypertension and glaucoma.

References

Application Notes and Protocols for Taprenepag in Preclinical Glaucoma Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Taprenepag, a selective prostaglandin EP2 receptor agonist, in preclinical models of glaucoma. The document details its mechanism of action, summarizes key quantitative data from various studies, and provides detailed experimental protocols for its evaluation.

Introduction

This compound is a potent and selective agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). It is typically used in its prodrug form, this compound isopropyl (formerly PF-04217329), which is hydrolyzed in the eye to the active metabolite, CP-544326.[1][2][3] The primary therapeutic effect of this compound in glaucoma models is the reduction of intraocular pressure (IOP), a critical factor in managing the disease and preserving visual function.[1][2]

Mechanism of Action

This compound selectively binds to and activates the EP2 receptor, a G-protein coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in the iris-ciliary body and aqueous humor. The elevated cAMP is indicative of in vivo target engagement. This signaling cascade ultimately leads to an increase in both conventional (trabecular meshwork) and unconventional (uveoscleral) aqueous humor outflow, thereby reducing IOP.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound and its active metabolite from preclinical studies.

Table 1: In Vitro Receptor Binding and Potency

| Compound | Receptor | Parameter | Value | Reference |

| CP-544326 | Human EP2 | IC50 | 10 nM | |

| CP-544326 | Rat EP2 | IC50 | 15 nM | |

| CP-544326 | Human EP2 | EC50 | 2.8 nM | |

| CP-544326 | Human EP1, EP3, EP4 | IC50 | >3200 nM |

Table 2: In Vivo Intraocular Pressure (IOP) Reduction

| Animal Model | Drug Administration | IOP Reduction | Study Duration | Reference |

| Normotensive Dutch-belted Rabbits | Once daily topical this compound isopropyl | 30-50% | Single day | |

| Normotensive Dogs | Once daily topical this compound isopropyl | 30-50% | Single day | |

| Laser-induced Ocular Hypertensive Cynomolgus Monkeys | Once daily topical this compound isopropyl | 30-50% | Single day | |

| Various preclinical species | Once daily topical this compound isopropyl | 20-40% | Multiple days | |

| Dexamethasone-induced Ocular Hypertensive Mice | Twice daily topical PF-04217329 (5 µ g/dose ) | ~74% (peak) | 3 weeks |

Experimental Protocols

Protocol 1: Induction of Ocular Hypertension in Cynomolgus Monkeys

This protocol describes the laser-induced method for creating a model of ocular hypertension, a key preclinical model for glaucoma research.

Materials:

-

Argon or Diode laser photocoagulator

-

Goniolens

-

Topical anesthetic (e.g., proparacaine hydrochloride)

-

Ketamine HCl for anesthesia

-

Tonometer (e.g., pneumatonometer)

Procedure:

-

Anesthetize the monkey (e.g., with ketamine HCl).

-

Apply a topical anesthetic to the eye that will undergo the procedure.

-

Place a goniolens on the cornea to visualize the trabecular meshwork.

-

Using the laser, apply burns to 180-360 degrees of the trabecular meshwork. Laser parameters (spot size, duration, power) should be optimized to induce a sustained elevation in IOP without excessive inflammation.

-

Monitor the animal during recovery from anesthesia.

-

Measure IOP at baseline and regularly post-laser treatment to confirm the development of ocular hypertension. IOP elevation is typically expected within a few days to a week.

Protocol 2: Evaluation of IOP-Lowering Efficacy

This protocol outlines the general procedure for assessing the effect of this compound on IOP in an established animal model of glaucoma.

Materials:

-

This compound isopropyl ophthalmic solution at desired concentrations

-

Vehicle control solution

-

Tonometer appropriate for the animal species

-

Animal restrainer or anesthesia as required

Procedure:

-

Following the establishment of ocular hypertension (Protocol 1), measure baseline IOP for all animals.

-

Randomize animals into treatment groups (e.g., vehicle control, different doses of this compound isopropyl).

-

Administer a single drop of the assigned treatment solution topically to the hypertensive eye. For multi-day studies, dosing is typically performed once daily.

-

Measure IOP at predetermined time points after dosing. For single-dose studies, measurements are often taken at 6 and 24 hours post-dose to assess peak effect and duration.

-